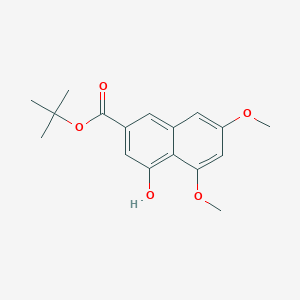
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C17H20O5 and a molecular weight of 304.34 g/mol. This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and methoxy groups, as well as a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in the body.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-: This compound has a similar structure but with the hydroxy group at the 3-position instead of the 4-position.
2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester: This compound has an additional iodine atom at the 8-position.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups, along with the tert-butyl ester, makes it a versatile compound for various applications.
特性
分子式 |
C17H20O5 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC名 |
tert-butyl 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H20O5/c1-17(2,3)22-16(19)11-6-10-7-12(20-4)9-14(21-5)15(10)13(18)8-11/h6-9,18H,1-5H3 |
InChIキー |
UQAWGUPRGCBMLU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC(=C2C(=C1)C=C(C=C2OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


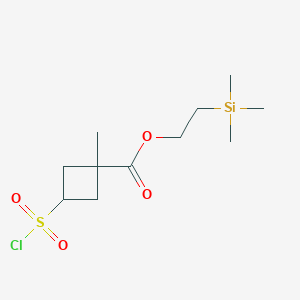
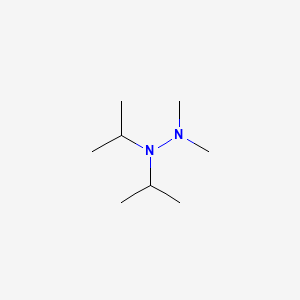
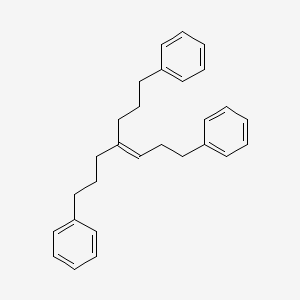
![4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)
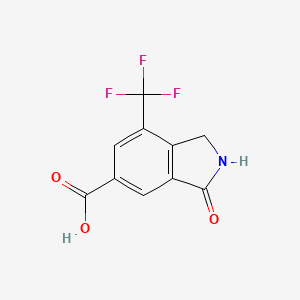

![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
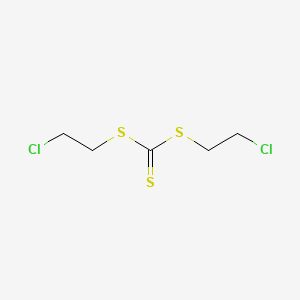


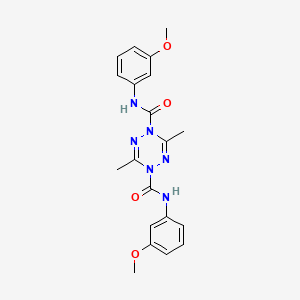

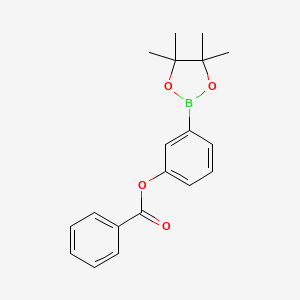
![7-Bromobenzo[d]thiazol-4-amine](/img/structure/B13940922.png)
